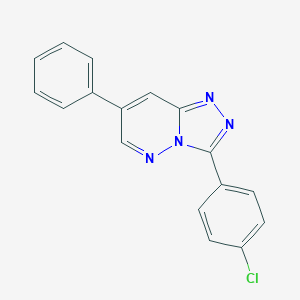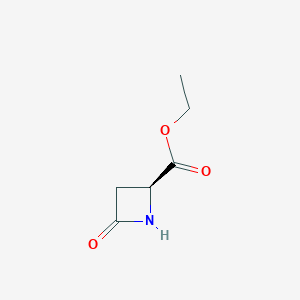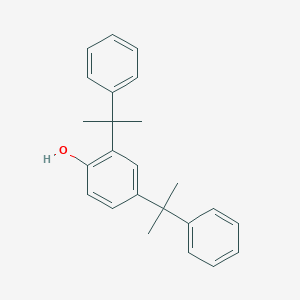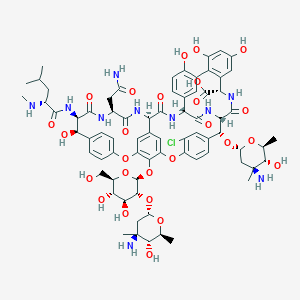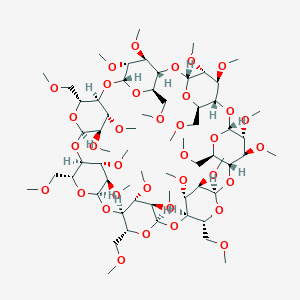![molecular formula C6H10ClN3O B025710 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide CAS No. 108392-50-3](/img/structure/B25710.png)
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide, also known as SR-95531 or Gabazine, is a chemical compound that is widely used in scientific research. It is a competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. In 1.0]hexane-5-carboxamide.
Wirkmechanismus
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide acts as a competitive antagonist of the GABA receptor. It binds to the same site as GABA, but does not activate the receptor. Instead, it blocks the binding of GABA, preventing the inhibitory effects of GABA on neuronal activity. This leads to an increase in neuronal excitability and can cause seizures and convulsions.
Biochemische Und Physiologische Effekte
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and cortex. It also increases the release of dopamine, a neurotransmitter associated with reward and motivation, in the striatum. In addition, it has been shown to impair spatial learning and memory in rats.
Vorteile Und Einschränkungen Für Laborexperimente
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has several advantages for lab experiments. It is a highly selective GABA receptor antagonist, meaning that it does not interact with other neurotransmitter receptors. It is also relatively stable and can be stored for long periods of time. However, it has several limitations. It is highly toxic and can cause seizures and convulsions at high doses. It also has a short half-life in vivo, meaning that its effects are relatively short-lived.
Zukünftige Richtungen
There are several future directions for the study of 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide. One area of research is the investigation of the effects of GABA receptor antagonists on neurological disorders such as epilepsy, schizophrenia, and anxiety disorders. Another area of research is the development of new GABA receptor antagonists with improved selectivity and pharmacokinetic properties. Finally, the use of 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide as a tool for the study of GABA receptor function and regulation is likely to continue to be an important area of research in the future.
Synthesemethoden
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide can be synthesized by reacting 6-chloro-1,2-dihydro-2-oxoquinoline-4-carboxylic acid with N-methyl-1,2-diaminoethane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can be purified by recrystallization from ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide is widely used in scientific research as a GABA receptor antagonist. It is commonly used to study the role of GABA in the central nervous system, including the regulation of neurotransmitter release, synaptic plasticity, and the modulation of neuronal excitability. It is also used to investigate the effects of GABA receptor antagonists on behavior, cognition, and memory.
Eigenschaften
IUPAC Name |
6-chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O/c1-8-5(11)6-3-2-4-9(6)10(6)7/h2-4H2,1H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPIHXYWYSIEJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CCCN1N2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

